5-PP-InsP5
Description
Historical Context of Inositol (B14025) Polyphosphate Research
The journey to understanding inositol polyphosphates (InsPs) as vital cellular messengers began with the initial discovery of inositol itself in the late 19th century. Early research, particularly in the late 1980s, marked a pivotal period, revealing the profound importance of inositol as a secondary messenger in cellular signaling. uni.luresearchgate.netebi.ac.uk A key breakthrough was the elucidation of inositol 1,4,5-trisphosphate (IP3), which was found to be instrumental in mobilizing calcium from intracellular stores, thereby triggering various downstream cellular responses. uni.luebi.ac.uknih.gov This period also saw the recognition of the "PI response" (phosphatidylinositol response), a foundational discovery that highlighted the dynamic role of inositol-containing lipids in signal transduction pathways. metabolomicsworkbench.org
Elucidation of Inositol Pyrophosphates as Distinct Signaling Molecules
The early 1990s, specifically around 1993, witnessed the groundbreaking discovery of inositol pyrophosphates (PP-InsPs), a novel class of inositol metabolites. pnas.orgacs.orgacs.orgresearchgate.net These molecules were identified as being more polar than inositol hexakisphosphate (IP6), a characteristic that hinted at the presence of additional phosphate (B84403) groups, specifically diphosphate (B83284) moieties. acs.orgresearchgate.net Initial characterization of inositol pyrophosphates revealed their rapid turnover within cells, a property that strongly suggested their involvement in dynamic cellular signaling rather than merely being stable structural components or energy stores. acs.orgresearchgate.netresearchgate.net This distinct chemical structure and metabolic behavior set inositol pyrophosphates apart from other inositol polyphosphates, establishing them as unique and potent signaling molecules. nih.govnih.gov
Current Understanding of 5-PP-InsP5 as a Predominant Intracellular Inositol Pyrophosphate
Among the various inositol pyrophosphate isoforms, 5-PP-InsP5 (5-IP7) is recognized as the most abundant in mammalian cells, accounting for over 90% of the total intracellular inositol pyrophosphates. nih.gov Its biosynthesis primarily occurs through the phosphorylation of inositol hexakisphosphate (InsP6) by inositol-hexakisphosphate kinases (IP6Ks). uni.lupnas.orgresearchgate.netprinceton.edu Following its formation, 5-PP-InsP5 can be further phosphorylated to 1,5-bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8) by diphosphoinositol pentakisphosphate kinases (PPIP5Ks). nih.govnih.gov Both 5-PP-InsP5 and InsP8 are found in various subcellular compartments, reflecting their widespread involvement in cellular regulation. nih.govnih.gov
The mechanisms by which 5-PP-InsP5 exerts its pleiotropic effects are diverse. It can regulate target proteins through allosteric interactions, where its binding to a protein at one site influences the activity of the protein at another site. uni.luacs.org Another significant mechanism involves protein pyrophosphorylation, a covalent post-translational modification where 5-PP-InsP5 can transfer a β-phosphoryl group onto phosphoserine residues of proteins. researchgate.netacs.orgprinceton.edu Specific protein targets of 5-PP-InsP5 that have been identified include the protein kinase Akt, casein kinase 2 (CK2), and synaptotagmin (B1177969) (Syt1). acs.org The precise molecular mechanisms underlying many of its actions are still under active investigation, with ongoing research utilizing advanced chemical genetic techniques to elucidate its signaling roles.
Properties
CAS No. |
149714-25-0 |
|---|---|
Molecular Formula |
C6H19O27P7 |
Molecular Weight |
740.02 g/mol |
IUPAC Name |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
InChI Key |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonyms |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Pp Insp5
Enzymatic Synthesis of 5-PP-InsP5
The synthesis of inositol (B14025) pyrophosphates, including 5-PP-InsP5, is primarily catalyzed by two classes of evolutionarily conserved small molecule kinases: the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks) guidetopharmacology.orgamdb.onlinetci-chemical-trading.com.
Inositol Hexakisphosphate Kinases (IP6Ks) as Key Synthetic Enzymes
IP6Ks are central to the production of 5-PP-InsP5. These enzymes catalyze the addition of a pyrophosphate group to specific positions on the inositol ring fishersci.ca. Specifically, IP6Ks phosphorylate inositol hexakisphosphate (InsP6) at the 5-position, yielding 5-PP-InsP5 guidetopharmacology.orgamdb.onlinemitoproteome.orgmetabolomicsworkbench.orgbiorxiv.orgtci-chemical-trading.comfishersci.ca.
In mammals, three distinct isoforms of inositol hexakisphosphate kinases have been identified: IP6K1, IP6K2, and IP6K3 amdb.onlineguidetopharmacology.orgmitoproteome.org. These isoforms exhibit unique sequences that contribute to selective protein-protein interactions and post-translational modifications, which in turn regulate their activity, stability, subcellular distribution, and target proteins.
Their tissue expression patterns also differ: IP6K1 is widely expressed across mammalian cells, while IP6K2 shows higher expression in tissues such as breast, thymus, colon, adipose tissue, testis, prostate, and smooth muscle biorxiv.org. IP6K3 is predominantly expressed in the heart and skeletal muscle.
The primary catalytic specificity of IP6Ks involves the phosphorylation of the 5-position of inositol phosphates, including InsP6, InsP5, and InsP7, to generate 5-PP-InsP5 or 5-PP-InsP4 metabolomicsworkbench.orgfishersci.ca. For instance, IP6K1 can convert InsP6 to 5-diphosphoinositol pentakisphosphate (5-PP-InsP5), and can also metabolize 1,3,4,5,6-pentakisphosphate (InsP5) to diphosphoinositol tetrakisphosphate (PP-InsP4) metabolomicsworkbench.org.
The activity of IP6Ks is intricately linked to the cellular energy status, particularly the ATP/ADP ratio. Higher levels of inositol pyrophosphates (IPPs) are typically observed under anabolic conditions, reflecting the dependence of IP6K activity on available ATP.
Formation from Inositol Hexakisphosphate (InsP6)
The biosynthesis of 5-PP-InsP5 directly proceeds from inositol hexakisphosphate (InsP6) through the action of IP6Ks guidetopharmacology.orgamdb.onlinemetabolomicsworkbench.org. This enzymatic phosphorylation reaction utilizes ATP as the phosphate (B84403) donor, converting InsP6 into 5-PP-InsP5 guidetopharmacology.orgtci-chemical-trading.com. The InsP6 substrate can be obtained commercially or prepared from myo-inositol tci-chemical-trading.com.
Further Phosphorylation of 5-PP-InsP5
Beyond its initial synthesis, 5-PP-InsP5 can undergo further phosphorylation, leading to more complex inositol pyrophosphates.
Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) and InsP8 Production
Diphosphoinositol pentakisphosphate kinases (PPIP5Ks), also known as VIPs in yeast, constitute the second major class of enzymes involved in the synthesis and metabolism of inositol pyrophosphates amdb.onlinetci-chemical-trading.comfishersci.ca. These enzymes play a critical role in producing InsP8.
PPIP5Ks phosphorylate 5-PP-InsP5 at the 1-position, resulting in the formation of 1,5-bis(diphospho)inositol tetrakisphosphate, commonly referred to as InsP8 guidetopharmacology.orgamdb.onlinewikipedia.orgtci-chemical-trading.comfishersci.ca. This conversion represents a key step in generating the most densely phosphorylated inositol pyrophosphate wikipedia.orgtci-chemical-trading.com.
PPIP5Ks are bifunctional enzymes, possessing both kinase and phosphatase activities. Their relative kinase and phosphatase activities are thought to modulate cellular InsP8 levels and are influenced by ATP-Mg2+ concentrations. At low ATP-Mg2+ levels, PPIP5Ks may primarily act as phosphatases, while at higher concentrations, significant InsP8 synthesis can be observed. Additionally, PPIP5Ks can also phosphorylate InsP6 at position 1 to produce 1-PP-InsP5, which can then be further phosphorylated by IP6Ks to generate InsP8 biorxiv.orgtci-chemical-trading.com.
Enzyme and Substrate Specificity in 5-PP-InsP5 Metabolism
| Enzyme Class | Key Substrate(s) | Primary Product(s) | Position of Phosphorylation | Notes |
| IP6Ks | InsP6, InsP5, InsP7 | 5-PP-InsP5, PP-InsP4, InsP8 | 5-position | Three mammalian isoforms (IP6K1, IP6K2, IP6K3) with distinct tissue expression metabolomicsworkbench.orgbiorxiv.orgfishersci.ca |
| PPIP5Ks | 5-PP-InsP5, InsP6 | InsP8, 1-PP-InsP5 | 1-position | Bifunctional kinase/phosphatase activity; activity influenced by ATP-Mg2+ levels wikipedia.orgbiorxiv.orgtci-chemical-trading.com |
Interconversion Pathways of Inositol Pyrophosphates
The biosynthesis of 5-PP-InsP5 primarily originates from inositol hexakisphosphate (InsP6), the most abundant inositol polyphosphate in metazoa mitoproteome.org. This conversion is catalyzed by a family of enzymes known as inositol hexakisphosphate kinases (IP6Ks) nih.govresearchgate.net. Mammals express three different IP6K paralogs: IP6K1, IP6K2, and IP6K3, each exhibiting distinct tissue and subcellular localization researchgate.netuni.lu. IP6Ks specifically phosphorylate the 5-position of InsP6 to generate 5-PP-InsP5 researchgate.netnih.gov.
Beyond its synthesis, 5-PP-InsP5 serves as a precursor for the formation of higher inositol pyrophosphates, notably bis(diphospho)inositol tetrakisphosphate (InsP8 or 1,5-(PP)2-InsP4) nih.govnih.govdoe.gov. Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) are responsible for phosphorylating the 1-position of 5-PP-InsP5, leading to the production of InsP8 nih.govnih.govdoe.gov. PPIP5Ks can also phosphorylate InsP6 at the 1-position to generate 1-PP-InsP5, another isomer of InsP7 nih.govmetabolomicsworkbench.org. The catalytic efficiency of human PPIP5K1 is significantly higher for 5-PP-InsP5 (InsP7) compared to InsP6 metabolomicsworkbench.org. The yeast Vip1/PPIP5Ks are bifunctional enzymes, possessing both an N-terminal InsP kinase domain and a C-terminal phosphatase domain.
Catabolism and Dephosphorylation of 5-PP-InsP5
The catabolism of 5-PP-InsP5 involves its dephosphorylation, a process critical for regulating its cellular levels and signaling functions. Inositol pyrophosphates, including 5-PP-InsP5 and InsP8, exhibit rapid turnover rates nih.govresearchgate.net.
Identification and Characterization of Specific Phosphohydrolases
Specific phosphohydrolases are responsible for the dephosphorylation of 5-PP-InsP5. In yeast, the diphosphoinositol polyphosphate phosphohydrolase DDP1 (also known as ScDDP1) is a well-characterized Nudix enzyme with pyrophosphatase activity on diphosphoinositides. DDP1 is capable of cleaving a beta-phosphate from the diphosphate (B83284) groups in 5-PP-InsP5 and InsP8. While DDP1 can hydrolyze both 1-InsP7 and 5-InsP7, it demonstrates a faster hydrolysis rate for 1-InsP7 compared to 5-InsP7. This enzyme's functionality has also been observed in plants, where its expression leads to a decrease in InsP7 and InsP8 levels.
Enzymatic Regulation of Pyrophosphate Moiety Hydrolysis
The enzymatic regulation of pyrophosphate moiety hydrolysis is a finely tuned process. For instance, the bifunctional PPIP5Ks, which synthesize inositol pyrophosphates, also harbor a phosphatase domain that can dephosphorylate InsP8 nih.gov. The activities of these enzymes can be influenced by cellular conditions. For example, human PPIP5Ks can be regulated by inorganic phosphate (Pi) itself, which stimulates their 5-PP-InsP5 kinase activity while inhibiting their InsP8 phosphatase activity. Furthermore, ATP-Mg2+ concentrations can shift the relative kinase and phosphatase activities of diphosphoinositol pentakisphosphate kinases in vitro.
Cellular Regulation of 5-PP-InsP5 Homeostasis
The cellular regulation of 5-PP-InsP5 homeostasis is crucial for its diverse signaling roles, which include influencing phosphate homeostasis, ATP synthesis, and various metabolic processes researchgate.netdoe.gov.
Mechanisms Governing Synthesis and Degradation Rates
The synthesis of 5-PP-InsP5 is directly linked to cellular ATP concentrations researchgate.net. IP6Ks, the enzymes responsible for 5-PP-InsP5 synthesis, have a Michaelis constant (Km) for ATP in the low millimolar range, similar to intracellular ATP levels. This characteristic allows the biosynthesis of 5-PP-InsP5 to serve as a direct reflection of cellular ATP availability, conferring an "energy sensing" function to IP6Ks. Consequently, a decrease in cellular ATP levels can lead to a rapid reduction in 5-PP-InsP5 concentrations.
The degradation rates are governed by the activity of phosphohydrolases like DDP1, whose activity on different InsP7 isomers can vary. The dynamic balance between the synthesis by IP6Ks and PPIP5Ks and the degradation by phosphatases ensures tight regulation of 5-PP-InsP5 levels doe.gov.
Influence of Cellular Stressors on 5-PP-InsP5 Levels
Cellular stressors significantly influence 5-PP-InsP5 levels, highlighting its role in stress response and metabolic adaptation.
Hypoxia: Under hypoxic conditions, 5-PP-InsP5 levels can remain stable, contrasting with decreasing levels in normoxic cells over time uni.lu. This stability under low oxygen may indicate a key role for 5-PP-InsP5 in governing the cellular response to reactive oxygen species (ROS) signaling during hypoxia and in metabolic adaptation to reduced oxygen partial pressure uni.lu.
Oxidative Stress: Exposure to exogenous ROS, such as hydrogen peroxide (H2O2), can reduce mammalian 5-PP-InsP5 levels uni.lu. This reduction is also observed with certain quinone reagents like β-lapachone, which generate oxidative stress. It is hypothesized that ROS might inactivate 5-PP-InsP5 synthesizing enzymes (IP6K1/2/3) through the oxidation of cysteine residues within the protein uni.lu. The oxidative stress-dependent reduction of inositol pyrophosphate levels might be an interplay between inositol pyrophosphate signaling and cellular energy dynamics.
Nutrient Deprivation: 5-PP-InsP5 levels are reduced in yeast and animal cells grown under inorganic phosphate (Pi) starvation conditions, suggesting that inositol pyrophosphate metabolic enzymes are key regulators of Pi homeostasis. In the green alga Chlamydomonas reinhardtii, depletion of inositol pyrophosphates under nutritional stress leads to a significant reduction in amino acid levels, indicating their involvement in nutrient management.
Table 1: Key Enzymes Involved in 5-PP-InsP5 Metabolism
| Enzyme Class | Specific Enzyme Examples | Primary Action | Substrates | Products |
| Kinase | IP6K1, IP6K2, IP6K3 | Phosphorylation | InsP6 | 5-PP-InsP5 |
| Kinase | PPIP5K1, PPIP5K2 | Phosphorylation | 5-PP-InsP5, InsP6 | InsP8 (1,5-(PP)2-InsP4), 1-PP-InsP5 |
| Phosphatase | DDP1 | Dephosphorylation | 5-PP-InsP5, InsP8, 1-PP-InsP5 | InsP6, InsP7 (from InsP8) |
Table 2: Influence of Cellular Stressors on 5-PP-InsP5 Levels
| Cellular Stressor | Effect on 5-PP-InsP5 Levels | Proposed Mechanism/Consequence | Relevant Organism/Cell Type |
| Hypoxia | Levels remain stable | Role in metabolic adaptation to low O2, ROS signaling | HCT116UCL cells (human) uni.lu |
| Oxidative Stress (e.g., H2O2, β-lapachone) | Levels reduced | Inactivation of IP6Ks via cysteine oxidation; interplay with ATP levels | HCT116UCL cells (human), yeast cells uni.lu |
| Nutrient Deprivation (Pi starvation) | Levels reduced | Regulation of inorganic phosphate homeostasis | Yeast, animal cells, Chlamydomonas reinhardtii |
Cellular and Molecular Functions Mediated by 5 Pp Insp5
Role in Fundamental Cellular Processes
The influence of 5-PP-InsP5 extends to the very core of cellular life and death, impacting processes essential for the survival and proper functioning of the cell.
Regulation of Cell Death and Apoptosis Pathways
Inositol (B14025) pyrophosphates, including 5-PP-InsP5, are recognized for their involvement in the regulation of apoptosis, or programmed cell death. nih.govresearchgate.net These molecules are considered important biomolecules associated with the intricate signaling cascades that govern this fundamental process. rsc.org While the precise mechanisms are still under active investigation, evidence suggests that fluctuations in the cellular levels of inositol pyrophosphates can influence the apoptotic machinery. The regulation of apoptosis is a tightly controlled process crucial for tissue development, immune response, and the elimination of damaged or infected cells.
Modulation of Energy Homeostasis and Metabolic Reprogramming
As a cellular messenger, 5-PP-InsP5 acts as a sensor and regulator of energy homeostasis. nih.gov Its synthesis is intricately linked to the cell's energy status, allowing it to relay information about metabolic conditions and trigger adaptive responses. The involvement of 5-PP-InsP5 and its closely related molecule, InsP8, in maintaining energy balance highlights their significance in cellular metabolism. rsc.org Disruptions in the signaling pathways involving these molecules have been linked to metabolic disorders, underscoring their therapeutic potential. rsc.org
Involvement in Cytoskeletal Dynamics
Emerging evidence points to the participation of 5-PP-InsP5 in the regulation of cytoskeletal dynamics. rsc.org The cytoskeleton, a complex network of protein filaments, is essential for maintaining cell shape, enabling cell motility, and organizing intracellular components. The proper functioning of the cytoskeleton is critical for a multitude of cellular activities, and its regulation by signaling molecules like 5-PP-InsP5 is a testament to the intricate coordination of cellular processes.
Impact on Vesicle Trafficking and Exocytosis
Inositol pyrophosphates are also implicated in the complex processes of vesicle trafficking and exocytosis. These mechanisms are fundamental for the transport of molecules within the cell and their secretion into the extracellular environment. The involvement of these signaling molecules in intracellular trafficking underscores their broad influence on cellular communication and function. rsc.org
Interactions with Protein Signaling Networks
5-PP-InsP5 exerts its influence not only by participating in fundamental cellular processes but also by directly interacting with and modulating the activity of key protein signaling networks.
Modulation of Protein Kinase Activity (e.g., Akt, Casein Kinase 2)
A significant aspect of 5-PP-InsP5's function lies in its ability to regulate the activity of protein kinases, enzymes that play a central role in signal transduction. researchgate.netrsc.org This regulation can have far-reaching consequences for a multitude of cellular pathways.
One of the well-documented interactions is the inhibitory effect of 5-PP-InsP5 on the Akt signaling pathway. Research has shown that 5-PP-InsP5 can inhibit the phosphorylation of Akt by its upstream kinase, PDK1. This inhibition has significant implications for cellular processes regulated by Akt, including cell survival, growth, and metabolism.
Furthermore, studies have identified an interaction between 5-PP-InsP5 and Casein Kinase 2 (CK2), another crucial protein kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. pnas.org The regulation of these key kinases by 5-PP-InsP5 highlights its position as a critical node in the complex web of cellular signaling.
Table 1: Summary of Cellular Processes Modulated by 5-PP-InsP5
| Cellular Process | Specific Role of 5-PP-InsP5 | Key Interacting Molecules/Pathways |
|---|---|---|
| Cell Death and Apoptosis | Regulation of programmed cell death pathways. nih.govresearchgate.net | Apoptotic signaling cascades |
| Energy Homeostasis | Acts as a sensor and regulator of cellular energy balance. nih.govrsc.org | Metabolic pathways |
| Cytoskeletal Dynamics | Involvement in the regulation of the cytoskeleton. rsc.org | Cytoskeletal proteins |
| Vesicle Trafficking | Participation in intracellular transport and exocytosis. rsc.org | Vesicular transport machinery |
| Protein Kinase Regulation | Modulation of the activity of key protein kinases. researchgate.netrsc.orgpnas.org | Akt, Casein Kinase 2 (CK2) |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 5-diphosphoinositol pentakisphosphate | 5-PP-InsP5 |
| Inositol pyrophosphate | InsP8 |
| Protein Kinase B | Akt |
| Casein Kinase 2 | CK2 |
Influence on Signal Transduction Cascades
5-PP-InsP5 exerts a significant influence on key signal transduction pathways, most notably the Akt signaling cascade, which is central to regulating glucose homeostasis and protein translation. Research has identified 5-PP-InsP5 as a physiological inhibitor of Akt, a serine/threonine kinase. The mechanism of inhibition involves 5-PP-InsP5 preventing the phosphorylation of Akt by PDK1, a necessary step for Akt activation. By modulating Akt activity, 5-PP-InsP5 consequently impacts downstream insulin (B600854) signaling pathways. This positions 5-PP-InsP5 as a crucial molecule in metabolic regulation.
Regulation of Specific Enzyme Functions (e.g., Insulin-Degrading Enzyme)
A prime example of 5-PP-InsP5's role in enzymatic regulation is its interaction with the insulin-degrading enzyme (IDE). Studies have demonstrated that 5-PP-InsP5 can activate IDE, although the extent of this activation is dependent on the specific substrate being targeted by the enzyme. This differential modulation of IDE activity highlights the nuanced control that 5-PP-InsP5 can exert over protein function.
The table below summarizes the substrate-dependent activation of Insulin-Degrading Enzyme (IDE) by 5-PP-InsP5.
| Substrate | Effect of 5-PP-InsP5 on IDE Activity |
| Fluorogenic Peptide | Strong Activation |
| Bradykinin | Similar activation as InsP6 and 1,5-(PP)2-InsP4 |
| Angiotensin | No activating effect observed |
Contributions to Nucleotide Metabolism and Genomic Integrity
Beyond its role in signaling and enzyme regulation, 5-PP-InsP5 is intricately linked to the fundamental processes of nucleotide metabolism and the maintenance of genomic integrity. Its influence extends to DNA repair, telomere length maintenance, and ribosome biogenesis.
Role in DNA Repair Mechanisms
While direct enzymatic interactions of 5-PP-InsP5 within specific DNA repair pathways are still an active area of research, the broader family of inositol polyphosphates has been implicated in maintaining genome stability. The precise molecular mechanisms by which 5-PP-InsP5 may contribute to the DNA damage response are yet to be fully elucidated.
Maintenance of Telomere Length
Seminal research has established a role for inositol pyrophosphates in the regulation of telomere length. Studies in yeast have shown that alterations in the levels of inositol pyrophosphates lead to corresponding changes in telomere length. Yeast mutants with reduced levels of these molecules exhibit longer telomeres, while those with elevated levels have shorter telomeres. These findings suggest that inositol pyrophosphates, including 5-PP-InsP5 as the most abundant isoform, function within the same signaling pathway as Tel1, a well-characterized protein kinase that is a key regulator of telomere maintenance. This indicates that 5-PP-InsP5 is a physiological antagonist to the actions of Tel1 in controlling telomere length.
Impact on Ribosome Biogenesis and Nucleotide Biosynthesis
5-PP-InsP5 plays a direct and significant role in promoting ribosome biogenesis, a cornerstone of protein synthesis and cell growth. Recent findings have demonstrated that 5-PP-InsP5, also referred to as 5-InsP7 in some literature, drives the synthesis of ribosomal RNA (rRNA). The underlying mechanism involves the pyrophosphorylation of key nucleolar proteins, such as NOLC1 and TCOF1, by 5-PP-InsP5. Perturbations in the synthesis of 5-PP-InsP5 have been shown to lead to a reduction in the pyrophosphorylation of these proteins and a subsequent decrease in rRNA synthesis, firmly establishing a role for 5-PP-InsP5-mediated protein pyrophosphorylation in the biogenesis of ribosomes.
The impact of 5-PP-InsP5 on the broader pathways of nucleotide biosynthesis is an emerging area of investigation.
Molecular Mechanisms of 5 Pp Insp5 Action
Non-Covalent Interactions with Protein Targets
The ability of 5-PP-InsP5 to bind non-covalently to various proteins is a crucial aspect of its signaling function, influencing protein activity and interactions.
5-PP-InsP5 has been identified as an interaction partner for a growing number of cellular proteins, mediating diverse biological outcomes. Early studies identified proteins such as casein kinase 2 (CK2) and synaptotagmin (B1177969) (Syt1) as interacting with 5-PP-InsP5. pnas.org A significant target is the protein kinase Akt (also known as protein kinase B), where 5-PP-InsP5 binding to its Pleckstrin Homology (PH) domain inhibits Akt activity by promoting its dissociation from the plasma membrane, thereby preventing its activation. pnas.orgsemanticscholar.org
More recently, 5-PP-InsP5 has been shown to mediate the interaction between ubiquitination factor E4A (UBE4A) and apolipoprotein A-I (apoA-I), leading to the degradation of apoA-I. researchgate.netresearchgate.net Proteome-wide analyses have identified a broad spectrum of putative 5-PP-InsP5 interaction partners. For instance, studies in Saccharomyces cerevisiae cell lysates revealed over 150 proteins as potential InsP6 and 5-PP-InsP5 interaction partners. pnas.org In human cell lines (HEK293 and HCT116), a comparative analysis using a metabolically stable analog, 5-PCP-InsP7, demonstrated a three-fold higher number of specific binding proteins compared to InsP6. nih.gov These identified proteins include the kinase LKB1, which regulates AMPK, and several enzymes involved in purine (B94841) metabolism, highlighting the role of PP-InsPs as metabolic regulators. nih.gov
A notable class of 5-PP-InsP5 binding proteins contains the SPX domain, characterized by a basic surface rich in lysine (B10760008) residues that coordinate the binding of inositol (B14025) pyrophosphates. semanticscholar.org Examples include the xenotropic and polytropic retrovirus receptor 1 (XPR1) and the SPX1 protein in rice. semanticscholar.orgbiorxiv.org
Table 1: Identified 5-PP-InsP5 Binding Proteins
| Protein Target | Function/Associated Process | Reference |
| Akt (PKB) | Metabolic regulation, cell growth, inhibition of activity by 5-PP-InsP5 binding to PH domain | pnas.orgsemanticscholar.org |
| UBE4A | Ubiquitination, apoA-I degradation | researchgate.netresearchgate.net |
| CK2 | Kinase regulation | pnas.org |
| Syt1 | Synaptic vesicle exocytosis | pnas.org |
| SPX domain-containing proteins (e.g., XPR1, SPX1) | Phosphate (B84403) efflux, nutrient sensing | semanticscholar.orgsemanticscholar.orgbiorxiv.org |
| LKB1 | Kinase regulating AMPK | nih.gov |
| Enzymes in purine metabolism | Metabolic regulation | nih.gov |
| NOLC1 | Ribosome biogenesis (pyrophosphorylated) | researchgate.netbiorxiv.org |
| TCOF1 | Ribosome biogenesis (pyrophosphorylated) | researchgate.netbiorxiv.org |
| UBF1 | rRNA synthesis (pyrophosphorylated) | researchgate.net |
| Nsr1 (yeast nucleolin) | Ribosome biogenesis (pyrophosphorylated) | acs.org |
While the precise canonical binding domains for many PP-InsP-interacting proteins are still being elucidated, structural studies have provided atomic-level insights into how 5-PP-InsP5 interacts with specific enzymes. For instance, the kinase domain of human diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2KD) has been structurally characterized with 5-PP-InsP5 and InsP6 bound in its catalytic pocket. bath.ac.uk An analogue, 5-PA-InsP5, has been shown to bind to the active site of PPIP5K2KD with an orientation similar to that of the natural 5-PP-InsP5, although some conformational changes in the phosphate groups at C-4 to C-6 of the inositol ring were observed. rsc.org SPX domains, found in various proteins, are known to coordinate PP-InsP binding through basic lysine residues on their surface. semanticscholar.org
Divalent metal ions, particularly magnesium (Mg2+), significantly influence the protein-binding properties and mechanistic actions of 5-PP-InsP5. The presence of cellular concentrations of magnesium ions is crucial for isolating both known and novel substrates of protein pyrophosphorylation. pnas.org Magnesium ions are an absolute requirement for the pyrophosphoryl transfer process, a key mechanism of 5-PP-InsP5 action. pnas.orgbiorxiv.org
Furthermore, Mg2+ forms stable complexes with PP-InsPs, including 5-PP-InsP5, which are notably more stable than those formed with ATP and ADP. semanticscholar.org This strong complexation can influence the interactions of PP-InsPs with other biomolecules. For example, the addition of Mg2+ has been shown to decrease the dissociation constant (Kd) of InsP8 (a related inositol pyrophosphate) to an SPX protein domain, suggesting that metal ions can modulate the strength and specificity of PP-InsP-protein interactions. semanticscholar.org The sensitive speciation of PP-InsPs to solution conditions, including metal ion composition, suggests that local subcellular perturbations can promote selective engagement with signaling partners. semanticscholar.org
Protein Pyrophosphorylation as a Post-Translational Modification
Beyond non-covalent binding, 5-PP-InsP5 is a unique donor molecule for protein pyrophosphorylation, a recently discovered non-enzymatic post-translational modification. pnas.orgbiorxiv.orgfrontiersin.org
Protein pyrophosphorylation involves the transfer of the high-energy β-phosphoryl group from 5-PP-InsP5 to a pre-existing phosphoserine residue on a target protein. This results in the formation of a pyrophosphoserine (ppSer) moiety on the protein. pnas.orgbiorxiv.orgnih.gov This process is distinct from conventional kinase-mediated phosphorylation as it is considered non-enzymatic, primarily requiring the presence of divalent cations, with magnesium ions being particularly effective. pnas.orgbiorxiv.org The reversibility of the IP6K reaction, which synthesizes 5-PP-InsP5, further highlights the dynamic nature of this pyrophosphoryl transfer, as 5-PP-InsP5 can also donate its β-phosphate back to ADP. nih.gov This mechanism represents a novel mode of protein regulation, expanding the landscape of post-translational modifications beyond traditional phosphorylation.
The discovery of protein pyrophosphorylation has led to the identification of several protein substrates. Early research identified N-acetylglucosamine kinase (NAGK) as a target, with pyrophosphorylation occurring on serine 76 (S76). researchgate.net Nucleoside diphosphate (B83284) kinase A (NME1) has also been shown to undergo pyrophosphorylation on threonine 94 (T94), with this modification notably reducing its nucleoside diphosphate kinase activity. researchgate.netresearchgate.net
More comprehensive mass spectrometry-based proteomic analyses have revealed extensive endogenous protein pyrophosphorylation on over 70 human proteins. researchgate.netbiorxiv.org These pyrophosphorylation sites predominantly occur in acidic serine-rich stretches. biorxiv.org Key nucleolar proteins, such as NOLC1 and TCOF1, were found to be extensively pyrophosphorylated, and perturbation of 5-PP-InsP5 synthesis led to reduced pyrophosphorylation of these proteins, alongside a decrease in ribosomal RNA (rRNA) synthesis, suggesting a role in ribosome biogenesis. researchgate.netbiorxiv.org Another nucleolar protein, UBF1 (Upstream Binding Factor 1), has also been identified as a pyrophosphorylation substrate. researchgate.net In yeast, a fragment of nucleolin (Nsr1) was shown to be pyrophosphorylated by 5-PP-InsP5, but only if it was pre-phosphorylated. acs.org
Table 2: Identified Protein Pyrophosphorylation Substrates
| Protein Substrate | Pyrophosphorylation Site | Associated Process/Effect | Reference |
| NAGK | Serine 76 (S76) | Unspecified | researchgate.net |
| NME1 | Threonine 94 (T94) | Reduced nucleoside diphosphate kinase activity | researchgate.netresearchgate.net |
| NOLC1 | Multiple pyrophosphosites | Ribosome biogenesis, rRNA synthesis | researchgate.netbiorxiv.org |
| TCOF1 | Multiple pyrophosphosites | Ribosome biogenesis, rRNA synthesis | researchgate.netbiorxiv.org |
| UBF1 | Unspecified | rRNA synthesis | researchgate.net |
| Nsr1 (yeast nucleolin) | Pre-phosphorylated sites | Ribosome biogenesis | acs.org |
| Dynein intermediate chain (IC) | N-terminus (by 5-InsP7) | Vesicle trafficking | nih.gov |
Advanced Methodologies and Research Tools for 5 Pp Insp5 Investigation
Biochemical and Biophysical Probing Techniques
Luminescence Sensing and Time-Resolved Bioassays for Enzymatic Activity Monitoring
Luminescence sensing and time-resolved bioassays have emerged as powerful tools for the investigation of 5-PP-InsP5 metabolism and the activity of enzymes that synthesize or degrade it. A notable advancement in this area is the development of a macrocyclic Europium(III) complex, [Eu.3]⁺, which serves as the first molecular probe for the selective and sensitive detection of 5-PP-InsP5 nih.govfoodb.cauni.lu. This probe demonstrates a selective enhancement in Eu(III) emission intensity and lifetime when it binds in a bidentate fashion to the pyrophosphate group of 5-PP-InsP5 nih.govfoodb.cauni.lunih.gov.
This luminescence-based method is particularly effective as a bioassay tool for real-time monitoring of enzymatic processes that involve the consumption or production of 5-PP-InsP5 nih.govfoodb.cauni.lunih.govnih.govmitoproteome.org. For instance, it has been successfully applied in a microplate assay to monitor the activity of the pyrophosphatase NUDT3, an enzyme that hydrolyzes 5-PP-InsP5 to myo-inositol hexakisphosphate (InsP6) uni.lunih.govnih.gov. The technique's ability to discriminate 5-PP-InsP5 from InsP6 and other inositol (B14025) and carbohydrate phosphates makes it highly valuable for studying the dynamics of inositol pyrophosphate metabolism uni.lu. Furthermore, this methodology offers a promising high-throughput screening approach for identifying drug-like compounds capable of modulating the activity of enzymes involved in inositol pyrophosphate metabolism nih.govfoodb.cauni.lunih.govuni.lu.
Genetic and Systems Biology Approaches
Genetic and systems biology approaches provide comprehensive insights into the physiological roles of 5-PP-InsP5 by manipulating its levels and observing the resulting cellular and organismal changes.
Chemical Genetic Strategies for Modulating Inositol Polyphosphate Kinase Activity
Chemical genetic strategies have been developed to precisely modulate the activity of inositol polyphosphate kinases, including those that synthesize 5-PP-InsP5. This technique, traditionally applied to protein kinases, involves genetically engineering small molecule inositol polyphosphate kinases (such as Arg82p, Ipk1p, and Kcs1p in yeast) with specific "gatekeeper" mutations mitoproteome.org. These mutations enable the engineered kinases to bind and be inhibited by orthogonal small molecule inhibitors, allowing for specific and temporal control over their activity in both in vitro and in vivo assays mitoproteome.org. For example, gatekeeper-engineered Arg82p L117A and Kcs1p L762A have been successfully inhibited mitoproteome.org.
Modulating the activity of kinases like inositol hexakisphosphate kinase 1 (IP6K1), which is responsible for generating 5-PP-InsP5, has shown significant biological consequences. Blocking IP6K1 activity, for instance, has been observed to increase apoA-I production in hepatocytes by disrupting the interaction between ubiquitination factor E4A (UBE4A) and apoA-I, thereby preventing apoA-I degradation nih.govuni.lu. This highlights IP6K1 as a potential therapeutic target. However, applying this strategy can be challenging, as certain gatekeeper mutations (e.g., L210G and L210A in IP6K1) can render the enzyme virtually inactive h-its.org.
Genetically Engineered Kinase Strains for Functional Analysis
Genetically engineered kinase strains are instrumental in dissecting the functional roles of 5-PP-InsP5. Genetic studies have linked 5-PP-InsP5 to crucial cellular processes such as insulin (B600854) signaling in mammalian cells and stress response pathways in yeast mitoproteome.org. By creating strains with altered kinase activities, researchers can characterize inositol polyphosphate metabolic profiles in the presence of specific inhibitors mitoproteome.org.
Studies in yeast have shown that overexpression mutants with elevated levels of 5-PP-InsP5 relative to other inositol pyrophosphates exhibit exaggerated pseudohyphal growth uniprot.orgdoe.gov. In plants, the deletion of diphosphoinositol pentakisphosphate kinases (VIH1/2), enzymes involved in 5-PP-InsP5 metabolism, leads to impaired growth and a constitutive phosphate (B84403) starvation response uni-freiburg.deuni.luresearchgate.net. Furthermore, the deletion of IP6K1 or the inhibition of its activity has been shown to increase apoA-I production nih.gov. In human cells, the deletion of PPIP5K (diphosphoinositol pentakisphosphate kinase) results in lower levels of InsP8 and elevated ATP levels uni.lu.
Transcriptomic and Metabolomic Profiling in Response to Altered 5-PP-InsP5 Levels
Transcriptomic and metabolomic profiling are integral components of systems biology approaches, providing a global view of cellular responses to altered 5-PP-InsP5 levels. These techniques, often used in conjunction with genetically engineered strains, help to elucidate the role of inositol polyphosphates in signal transduction pathways mitoproteome.org.
For example, transcriptomic analysis of duodenal muscularis externa revealed that inhibition of IP6K2 significantly altered the expression levels of gene sets associated with mature neurons, neural progenitor/stem cells, and glial cells, suggesting critical roles for the IP6K2-InsP7 axis in nervous system development and function uni.lu. RNA-seq analysis of TaVIH2-3B-expressing transgenic Arabidopsis lines demonstrated genome-wide reprogramming of gene expression uniprot.org.
Metabolomic profiling has shown that treatment with β-lapachone dose-dependently decreases cellular inositol pyrophosphate (PP-InsP) levels, including 5-PP-InsP5, while InsP6 levels remain stable metabolomicsworkbench.orgnih.gov. Interestingly, under hypoxic conditions, 5-PP-InsP5 levels in HCT116 cells remain stable, contrasting with a decline observed in normoxic cells, suggesting a role for 5-PP-InsP5 in metabolic adaptation to reduced oxygen metabolomicsworkbench.orgnih.gov. Increased levels of 5-diphosphoinositol pentakisphosphate in cells are consistent with a partially induced environmental stress response and increased expression of genes regulated by transcription factors like Msn2/4 and Gln3 uniprot.org. In Marchantia polymorpha, mutants with higher 5-InsP7 levels (Mppfa-dsp1ge and Mpvip1ge) display altered growth and developmental phenotypes, although RNA-seq analysis did not show major changes in auxin-regulated genes. Transcriptome analysis in soybean lines with mutations affecting inositol phosphate biosynthesis revealed differentially expressed genes related to various metabolic pathways.
Table 1: Impact of Genetic Modifications on 5-PP-InsP5 and Related Metabolites
| Genetic Modification | Organism | Observed Effect on 5-PP-InsP5/PP-InsP Levels | Other Notable Effects | Reference |
| IP6K1 inhibition/deletion | Mammalian cells (hepatocytes) | Decreased 5-PP-InsP5 biosynthesis | Increased apoA-I production; prevents apoA-I degradation | nih.govuni.lu |
| PPIP5K deletion | Human cells | Lower InsP8, elevated ATP | - | uni.lu |
| VIH1/2 deletion | Arabidopsis thaliana | Increased InsP7 (including 5-InsP7) | Impaired growth, constitutive Pi starvation responses | uni-freiburg.deuni.luresearchgate.net |
| Overexpression of VIP1 and KCS1 | Saccharomyces cerevisiae | Elevated 5-PP-InsP5 relative to other PP-InsPs | Exaggerated pseudohyphal growth | uniprot.orgdoe.gov |
| β-lapachone treatment | HCT116 cells | Dose-dependent decrease in PP-InsP levels | Stable InsP6 levels; ATP levels decrease (normoxia) | metabolomicsworkbench.orgnih.gov |
| Mppfa-dsp1ge and Mpvip1ge mutants | Marchantia polymorpha | Increased 5-InsP7 levels | Altered growth and developmental phenotypes |
Structural Biology and Computational Modeling
Structural biology and computational modeling are indispensable for understanding the molecular interactions of 5-PP-InsP5 with its binding partners, providing atomic-level insights into its function.
X-ray Crystallography of 5-PP-InsP5-Protein Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structures of proteins and their complexes with ligands like 5-PP-InsP5. This method has provided crucial atomic-level descriptions of 5-PP-InsP5 and InsP6 substrates when bound within the catalytic pocket of diphosphoinositol pentakisphosphate kinase 2 kinase domain (PPIP5K2KD).
Crystallization studies have been performed by soaking PPIP5K2KD crystals with various analogs, such as 5-phosphonoacetate-inositol pentakisphosphate (5-PA-InsP5). These studies have shown that these synthetic ligands occupy the active site in an orientation similar to that of the natural substrate, providing valuable information on substrate recognition and binding. The use of co-crystallization has also been instrumental in benchmarking the properties of metabolically stable analogs of 5-PP-InsP5, aiding in the development of tools for studying inositol pyrophosphate function. While attempts to co-crystallize certain inhibitors with gatekeeper mutants of IP6K enzymes have faced challenges, structural analyses of wild-type and mutant enzymes have still provided insights into their architecture h-its.org. Beyond X-ray crystallography, other techniques like Eu L3-edge extended X-ray absorption fine structure (EXAFS) and electron paramagnetic resonance (EPR) spectroscopy are employed to further elucidate the binding modes of 5-PP-InsP5 with its target proteins.
Table 2: Key Structural Biology Findings for 5-PP-InsP5
| Method | Target Protein/Complex | Key Findings | Reference |
| X-ray Crystallography | PPIP5K2KD with 5-PP-InsP5/InsP6 | Atomic-level description of substrate binding in catalytic pocket | |
| X-ray Crystallography | PPIP5K2KD with 5-PA-InsP5 analog | Ligand occupies active site in similar orientation to natural substrate | |
| Co-crystallization | Various proteins with 5-PP-InsP5 analogs | Benchmarking of metabolically stable analogs' properties |
Molecular Dynamics Simulations of 5-PP-InsP5 Interactions
Molecular dynamics simulations offer a powerful approach to investigate the dynamic behavior of 5-PP-InsP5 and its interactions with target proteins or other chemical entities at an atomic level, providing insights beyond static structural data. These simulations are essential for understanding the flexibility of binding sites and the conformational changes that occur upon ligand binding.
Interactions with Insulin Degrading Enzyme (IDE)
Molecular dynamics simulations have been extensively employed to characterize the binding of inositol polyphosphates (InsPs) and pyrophosphates (PP-InsPs), including the analog 5PCP-InsP5, to the insulin degrading enzyme (IDE). Initial docking experiments often yield multiple potential binding poses; however, MD simulations, typically conducted over trajectories of 100 nanoseconds (ns), demonstrate a convergence to a single, principal binding mode researchgate.netsemanticscholar.org. This highlights the critical role of MD in refining static docking predictions by accounting for the dynamic nature of both the ligand and the protein environment semanticscholar.org.
The simulations have revealed a flexible binding mode for these inositol pyrophosphates within the anion binding site of IDE semanticscholar.org. Specifically, basic amino acid residues such as Lysine (B10760008) (Lys) and Arginine (Arg) within the IDE structure are observed to form key interactions with the inositol pyrophosphate after MD simulations researchgate.netsemanticscholar.org. Furthermore, superimposition of the MD-derived binding sites for InsP6 and 5PCP-InsP5 indicates variable orientations of these molecules when bound to IDE, suggesting a degree of heterogeneity in their binding modes researchgate.netsemanticscholar.org. This observed heterogeneity may contribute to how these structurally similar molecules can differentially modulate the substrate specificity of IDE semanticscholar.org.
Interactions with Molecular Probes
Density Functional Theory (DFT) calculations, often complementing MD simulations, have been utilized to investigate the binding of 5-PP-InsP5 to novel molecular probes, such as a macrocyclic Europium(III) (Eu(III)) complex designed for selective detection. These calculations support a proposed bidentate binding mechanism, where the pyrophosphate group of 5-PP-InsP5 directly coordinates to the Eu(III) ion rsc.orgrsc.org.
Experimental data, corroborated by these computational insights, indicate that the bidentate binding mode is significantly more stable than the monodentate mode. The bidentate interaction exhibits an approximate binding constant 40 times stronger than that of the monodentate interaction rsc.org. Luminescence lifetime measurements further support direct coordination of 5-PP-InsP5 to the Eu(III) center, evidenced by a reduction in the number of bound water molecules from one to zero upon binding rsc.org.
Table 1: Relative Binding Strengths of 5-PP-InsP5 with Eu(III) Complex rsc.org
| Binding Mode | Relative Binding Constant (Approximate) | Description |
| Bidentate | 40 | Pyrophosphate group directly coordinates to Eu(III) |
| Monodentate | 1 | Single coordination to Eu(III) |
General Insights from MD on Inositol Polyphosphate Interactions
Beyond 5-PP-InsP5, molecular dynamics simulations have provided broader insights into the interactions of inositol polyphosphates with various biological and environmental systems. For instance, MD simulations have been crucial in understanding the binding mechanisms of organic phosphates, such as inositol hexaphosphate (IHP), with soil minerals like goethite and diaspore. These studies delineate the formation of specific binding motifs (e.g., monodentate and bidentate) and highlight the significant role of water molecules and proton transfer events in stabilizing these interactions mdpi.comfrontiersin.org.
Furthermore, MD simulations are routinely used to assess the structural stability of enzyme-ligand complexes involving inositol phosphates. They can confirm the involvement of specific amino acid residues (e.g., Lysine, Arginine) in forming hydrogen bond networks that are critical for stabilizing ligand-receptor interactions nih.govresearchgate.net. The dynamic nature revealed by MD simulations is particularly valuable when static structural data might not fully capture the conformational flexibility required for accurate protein-ligand interaction modeling, especially in the context of mutated proteins elifesciences.org. For example, MD simulations have been used to model the movement of related inositol pyrophosphates like 5-InsP7 between binding sites, identifying key residues that act as "molecular ratchets" to facilitate unidirectional substrate delivery semanticscholar.org.
Comparative and Evolutionary Perspectives of 5 Pp Insp5 Signaling
Conservation of 5-PP-InsP5 Metabolism Across Eukaryotic Domains
The fundamental enzymatic machinery responsible for 5-PP-InsP5 synthesis and degradation is broadly conserved across diverse eukaryotic organisms, reflecting its essential biological roles.
In mammalian cells, 5-PP-InsP5 is the most abundant inositol (B14025) pyrophosphate isomer, often constituting over 90% of the intracellular pool. researchgate.netpnas.org Its biosynthesis primarily occurs through the phosphorylation of inositol hexakisphosphate (InsP6) by a family of enzymes known as inositol hexakisphosphate kinases (IP6Ks), which include three isoforms: IP6K1, IP6K2, and IP6K3. researchgate.netresearcher.lifemdpi.com Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) can also phosphorylate the 1-position, showing a preference for 5-PP-InsP5 over InsP6. researcher.life Further phosphorylation of 5-PP-InsP5 by PPIP5Ks (mammalian orthologs of yeast Vip1) leads to the formation of 1,5-bisdiphosphoinositol tetrakisphosphate (InsP8 or 1,5-(PP)2-InsP4). researchgate.netresearcher.lifemdpi.comoup.comasm.org
5-PP-InsP5 in mammalian systems is implicated in a wide array of cellular processes, including cytoskeletal dynamics, energy balance, and cell death. pnas.org Its synthesis by IP6Ks is sensitive to cellular ATP levels, allowing these enzymes to function as energy sensors. dntb.gov.uamdpi.com For instance, 5-PP-InsP5, the product of IP6K1, has been shown to inhibit the protein kinase Akt, contributing to insulin (B600854) sensitivity and resistance to high-fat-diet-induced obesity in mice lacking IP6K1. mdpi.comasm.org Recent research has also identified novel 5-PP-InsP5 isomers, such as 4/6-PP-InsP5 and 2-PP-InsP5, in various mammalian tissues, including the colon and heart, suggesting previously unknown synthesis pathways. researcher.life 5-PP-InsP5 also plays a key role in governing cellular responses to reactive oxygen species (ROS) signaling, particularly under hypoxic conditions. researchgate.net
Table 1: Key Enzymes and Functions of 5-PP-InsP5 in Mammalian Systems
| Enzyme Family | Substrate | Product | Primary Role(s) |
| IP6Ks (IP6K1/2/3) | InsP6 | 5-PP-InsP5 | Energy sensing, Akt inhibition, metabolic regulation, cell death, cytoskeletal dynamics. dntb.gov.uapnas.orgmdpi.comasm.org |
| PPIP5Ks | 5-PP-InsP5 | 1,5-(PP)2-InsP4 (InsP8) | Further pyrophosphorylation, phosphate (B84403) homeostasis. researcher.lifemdpi.comoup.comasm.org |
In Saccharomyces cerevisiae, the metabolism of 5-PP-InsP5 closely mirrors that in mammals. The inositol hexakisphosphate kinase Kcs1, the yeast ortholog of mammalian IP6K, is responsible for phosphorylating InsP6 to produce 5-PP-InsP5. oup.com Another enzyme, Vip1 (the yeast ortholog of PPIP5K), can also generate other InsP7 isomers, such as 1-PP-InsP5 or 3-PP-InsP5, from InsP6. The subsequent phosphorylation of 5-PP-InsP5 or 1/3-PP-InsP5 by either Kcs1 or Vip1 can lead to the formation of (PP)2-InsP4 (InsP8).
Yeast models have been instrumental in elucidating the diverse functions of 5-PP-InsP5. It regulates cellular energy expenditure by influencing the metabolic flux between glycolysis and oxidative phosphorylation, a mechanism that appears to be conserved in mammalian systems. mdpi.com 5-PP-InsP5 is essential for the proper function of the cortical actin cytoskeleton, contributing to polarized growth, and is required for resistance to salt stress, maintenance of cell wall integrity, and vacuolar morphogenesis. Furthermore, inositol pyrophosphates are crucial for pseudohyphal growth, a response to nutrient limitation, and for the cellular stress response. The phosphatase Siw14 has been identified in S. cerevisiae as a physiological phosphatase that dephosphorylates 5-PP-InsP5 to InsP6, thereby modulating inositol pyrophosphate metabolism. nih.gov
Table 2: Key Enzymes and Functions of 5-PP-InsP5 in Yeast Models
| Enzyme Family | Substrate | Product | Primary Role(s) |
| Kcs1 (yIP6K) | InsP6 | 5-PP-InsP5 | Energy metabolism, actin cytoskeleton, salt stress resistance, cell wall integrity, vacuolar morphogenesis, pseudohyphal growth, stress response. mdpi.com |
| Vip1 (yPPIP5K) | InsP6, 5-PP-InsP5 | 1/3-PP-InsP5, (PP)2-InsP4 (InsP8) | Phosphate homeostasis, cell cycle regulation. oup.com |
| Siw14 | 5-PP-InsP5 | InsP6 | Modulation of inositol pyrophosphate levels. nih.gov |
Plants also synthesize 5-PP-InsP5, and these molecules play critical roles in regulating phosphate (Pi) homeostasis. nih.govoup.com Inositol pyrophosphates are perceived by SPX domain-containing proteins, which are involved in Pi transport and signaling. nih.govmolbiolcell.orgoup.com Levels of 5-PP-InsP5 are known to be reduced in plants under Pi starvation conditions, suggesting their role as key regulators of Pi homeostasis. oup.com Beyond phosphate regulation, 5-PP-InsP5 is involved in plant defense signaling, notably by potentiating the interaction of the plant hormone jasmonate-isoleucine (JA-Ile) with its receptor.
Table 3: Key Functions of 5-PP-InsP5 in Plant Systems
| Molecule | Primary Role(s) |
| 5-PP-InsP5 | Phosphate homeostasis (sensed by SPX domains), defense signaling (potentiates JA-Ile interaction). nih.govmolbiolcell.orgoup.com |
In parasitic organisms like Trypanosoma brucei, the inositol pyrophosphate biosynthetic pathway is also present and crucial for their survival and infectivity. The kinases involved include inositol polyphosphate multikinase (TbIPMK), inositol pentakisphosphate 2-kinase (TbIP5K), and inositol hexakisphosphate kinase (TbIP6K). researcher.life TbIP6K is capable of producing diphosphoinositol polyphosphates, including InsP7 (5-PP-InsP5), from InsP6. researcher.life TbIPMK, an enzyme essential for T. brucei growth and infectivity, also contributes to the generation of PP-InsP4 and InsP7. researcher.life
A significant function of the inositol pyrophosphate pathway in T. brucei is its link to the synthesis of polyphosphate within acidocalcisomes, which are acidic calcium stores. researcher.life Downregulation of TbIPMK expression, which leads to reduced inositol pyrophosphate production, results in decreased polyphosphate levels and altered acidocalcisomes. researcher.life This highlights the pathway's critical role in maintaining cellular polyphosphate stores and, consequently, the parasite's metabolism and developmental progression. researcher.lifemdpi.com
Table 4: Key Enzymes and Functions of 5-PP-InsP5 in Parasitic Organisms (Trypanosoma brucei)
| Enzyme Family | Substrate | Product | Primary Role(s) |
| TbIPMK | InsP3, InsP4, InsP5 | InsP4, InsP5, PP-InsP4, InsP7 | Linked to polyphosphate synthesis in acidocalcisomes, essential for growth and infectivity, metabolic regulation. researcher.lifemdpi.com |
| TbIP6K | InsP6 | InsP7 (5-PP-InsP5) | Production of inositol pyrophosphates. researcher.life |
Divergence of 5-PP-InsP5-Mediated Functions in Different Organisms
While the core metabolic pathways for 5-PP-InsP5 synthesis are largely conserved across eukaryotes, the specific downstream functions and regulatory roles of this molecule exhibit notable divergence. In mammals, 5-PP-InsP5 is a key regulator of energy metabolism, influencing processes like insulin signaling and fat metabolism, and is involved in cell death pathways and cytoskeletal dynamics. pnas.orgmdpi.comasm.org The discovery of novel isomers like 4/6-PP-InsP5 and 2-PP-InsP5 in mammalian tissues suggests a more complex regulatory landscape unique to these systems. researcher.life
In contrast, yeast models demonstrate roles for 5-PP-InsP5 in specific cellular processes such as pseudohyphal growth and the maintenance of cell wall integrity, which are highly relevant to fungal biology and stress responses. While energy metabolism regulation by PP-InsPs is a conserved feature between yeast and mammals, the precise mechanisms and specific targets may vary. mdpi.com
Plant systems utilize 5-PP-InsP5 primarily for phosphate homeostasis, a critical adaptation for nutrient acquisition from the soil, and for defense signaling, which is essential for plant survival against pathogens and herbivores. nih.govoup.com The interaction with SPX domains for phosphate sensing is a prominent feature in plants. nih.govmolbiolcell.orgoup.com
In parasitic organisms like Trypanosoma brucei, the 5-PP-InsP5 pathway is intimately linked to polyphosphate synthesis in acidocalcisomes, which are unique organelles for these pathogens. researcher.life This connection is vital for the parasite's growth and infectivity, highlighting a specialized functional adaptation in these organisms. researcher.life The differences in the specific metabolic roles and cellular targets of 5-PP-InsP5 across these diverse organisms underscore the evolutionary fine-tuning of this signaling molecule to meet species-specific physiological demands.
Evolutionary Significance of Inositol Pyrophosphate Signaling Pathways
The widespread conservation of inositol pyrophosphate signaling pathways, including the metabolism of 5-PP-InsP5, across eukaryotes—from yeast and plants to parasitic organisms and mammals—underscores their fundamental evolutionary significance. dntb.gov.uanih.govmolbiolcell.org These molecules represent an ancient family of intracellular signals, characterized by their unique, highly energetic pyrophosphate bonds. dntb.gov.uanih.gov
The evolutionary pressure for maintaining these pathways likely stems from their crucial role in integrating metabolic status with cellular signaling. Inositol pyrophosphates, particularly 5-PP-InsP5, act as "metabolic messengers" whose concentrations are often directly coupled to cellular ATP levels. dntb.gov.uaresearchgate.netmdpi.com This direct link to bioenergetic status allows cells to sense and respond to changes in energy availability, thereby regulating metabolic flux and maintaining homeostasis. dntb.gov.uamdpi.com
Furthermore, the involvement of PP-InsPs in phosphate homeostasis across various kingdoms highlights their ancient role in managing a vital nutrient. nih.govmolbiolcell.orgoup.com The ability of these molecules to bind to and regulate diverse protein targets, either through phosphotransfer reactions or allosteric interactions, provides a versatile signaling platform that has been adapted over evolutionary time to mediate a broad spectrum of biological processes. dntb.gov.uanih.gov The evolutionary divergence in specific functions, despite conserved core metabolism, demonstrates how a fundamental signaling system can be co-opted and specialized to address the unique physiological challenges and opportunities faced by different life forms. researcher.life
Implications of 5 Pp Insp5 Research in Cellular Pathology and Disease Models
The inositol (B14025) pyrophosphate, 5-diphosphoinositol 1,2,3,4,6-pentakisphosphate (5-PP-InsP5), is the most prevalent isoform of inositol pyrophosphates, making up over 90% of the intracellular pool. researchgate.netnih.gov This molecule and its phosphorylated derivative, InsP8, are integral to a multitude of cellular processes, including energy homeostasis, cell death, and cytoskeletal dynamics. researchgate.netnih.gov Research into the signaling pathways of 5-PP-InsP5 has revealed significant therapeutic potential, with preclinical studies demonstrating benefits when its biosynthesis is inhibited. researchgate.netnih.gov
Q & A
Q. What are the established methods for synthesizing 5-PP-InsP5 in laboratory settings?
The synthesis of 5-PP-InsP5 involves multi-step protection/deprotection strategies on the myo-inositol ring. Key methods include:
- Orthoformate intermediate approach : Protecting hydroxyl groups followed by pyrophosphate introduction at position 5 using β-cyanoethyl phosphoramidite, which is cleaved under mild basic conditions .
- Hydrogenation-based deprotection : Final hydrogenation removes benzyl groups, yielding 5-PP-InsP5, though this method can result in sodium salt/protonated species mixtures, complicating purity .
- Symmetric synthesis : Utilizing a di-siloxane derivative for phosphorylation at positions 2 or 5, followed by deprotection and coupling with diphenyl chlorophosphate .
Q. What analytical techniques are used to confirm the purity and structural integrity of synthesized 5-PP-InsP5?
- NMR spectroscopy : Proton-coupled ³¹P-NMR distinguishes α/β phosphates and identifies sodium salt mixtures. ¹H-NMR confirms absence of aromatic impurities .
- Polyacrylamide gel electrophoresis (PAGE) : Detects impurities in final products, critical for validating synthetic routes .
- High-performance liquid chromatography (HPLC) : Quantifies metabolic intermediates and monitors enzymatic interactions .
Q. What are the primary biological roles of 5-PP-InsP5 in cellular processes?
5-PP-InsP5 regulates:
- Cell growth and apoptosis : Modulates kinase/phosphatase activity in signaling pathways .
- Enzyme regulation : Binds to PPIP5K2 kinase domain to influence ATP metabolism .
- Glucose homeostasis : Acts as a blood glucose regulator via insulin secretion pathways .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction between 5-PP-InsP5 and kinase domains like PPIP5K2?
- Reverse-kinase assays : Measure ATP generation from ADP during 1,5-[PP]₂-InsP₄ dephosphorylation, avoiding radiolabeled materials and enabling high sensitivity .
- X-ray crystallography : Resolve binding orientations of 5-PP-InsP5 analogues (e.g., 5-PCF2Am-InsP5) in catalytic sites, comparing charge distribution and conformational mimicry .
- IC₅₀ determination : Use competitive inhibition assays to quantify 5-PP-InsP5's effect on PPIP5K2 activity .
Q. What strategies address low yields and impurities in the chemical synthesis of 5-PP-InsP5?
- Protecting group optimization : Replace labile groups (e.g., methylsulfonylethyl) with hydrogenation-resistant alternatives to improve stability .
- Step reduction : Novel routes using pre-symmetrized intermediates reduce steps from 13 to <10, increasing overall yields (e.g., 5% to 15% in recent protocols) .
- Purity validation : Combine PAGE and ³¹P-NMR to identify and eliminate sodium salt adducts .
Q. How do discrepancies in reported biological functions of 5-PP-InsP5 across studies inform future research directions?
- Contextual analysis : Account for cell-type-specific DIPP levels (e.g., DDT1-MF2 cells have 10× higher concentrations) and acute metabolic turnover .
- Pathway validation : Compare 5-PP-InsP5 and 1/3-PP-InsP5 synthesis routes to resolve conflicting claims about dominant (PP)₂-InsP₄ pathways .
- Probe standardization : Use small-molecule probes (e.g., luminescent analogues) to unify functional assays across laboratories .
Q. What are the challenges in developing cellular delivery systems for 5-PP-InsP5, and what novel approaches exist?
- Charge masking : Design prometabolites with acetoxybenzyl-protected phosphates, which are cleaved intracellularly to release active 5-PP-InsP5 .
- Enzymatic activation : Validate prometabolite metabolism in tissue homogenates via gel electrophoresis and kinetic assays .
- Membrane permeability testing : Use fluorophore-tagged analogues to track cellular uptake efficiency .
Q. How can high-throughput screening methods be optimized for 5-PP-InsP5-related drug discovery?
- ATP-sensitive assays : Leverage luminescent probes to quantify ATP dynamics in real time, enabling rapid screening of kinase inhibitors .
- Structural analog libraries : Synthesize phosphonodifluoroacetamide mimics (e.g., 5-PCF2Am-InsP5) to test binding specificity across enzyme families .
- Automated crystallography : Integrate robotic crystallization and data analysis pipelines to accelerate structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
